Schisandrin B Demonstrates Superior Potency in Reversing P-glycoprotein-Mediated Multidrug Resistance
Schisandrin B functions as a potent inhibitor of P-glycoprotein (P-gp), with reported activity fully reversing drug resistance in multiple MDR cell lines and restoring intracellular drug accumulation [1]. In a direct comparative study assessing the ability of six bioactive lignans to increase tacrolimus (FK506) oral bioavailability via P-gp inhibition, Schisandrin B, along with Schisandrin A and Schisandrol B, was confirmed to inhibit P-gp-mediated efflux [2]. Importantly, while Schisandrin B demonstrates strong P-gp inhibition, Schisandrol B exhibited the most pronounced effect on increasing FK506 AUC and oral bioavailability among the tested lignans, indicating that selection between Sch B and Sol B may depend on the specific pharmacokinetic endpoint required [2].
| Evidence Dimension | P-gp Inhibition (Reversal of Drug Efflux) |
|---|---|
| Target Compound Data | Full reversal of drug resistance; Restored intracellular drug accumulation |
| Comparator Or Baseline | Schisandrin A (Sch A), Schisandrol B (Sol B) also inhibited P-gp-mediated efflux; Sol B showed strongest effect on FK506 AUC increase |
| Quantified Difference | Sch B fully restores accumulation; Sol B provides highest FK506 bioavailability increase among lignans |
| Conditions | Four MDR cell lines (K562/Adr, MCF-7/Adr, KBv200, Beap37/Adr) overexpressing P-gp; Rat in vivo pharmacokinetic coadministration with tacrolimus |
Why This Matters
This establishes Sch B as a validated positive control for P-gp inhibition studies, ensuring reliable reversal of MDR phenotype in cancer cell models.
- [1] Pan Q, Wang T, Lu Q, Hu X. Schisandrin B—a novel inhibitor of P-glycoprotein. Biochem Biophys Res Commun. 2005;335(2):406-411. View Source
- [2] Qin XL, Chen X, Wang Y, et al. In vivo to in vitro effects of six bioactive lignans of Wuzhi tablet (Schisandra sphenanthera extract) on the CYP3A/P-glycoprotein-mediated absorption and metabolism of tacrolimus. Drug Metab Dispos. 2014;42(1):193-199. View Source
